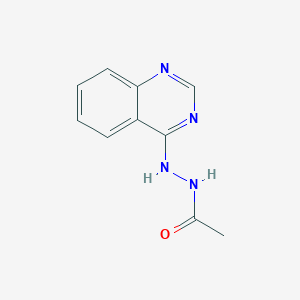

N'-(4-quinazolinyl)acetohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N4O |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

N'-quinazolin-4-ylacetohydrazide |

InChI |

InChI=1S/C10H10N4O/c1-7(15)13-14-10-8-4-2-3-5-9(8)11-6-12-10/h2-6H,1H3,(H,13,15)(H,11,12,14) |

InChI Key |

IZDHKBHNSSFKTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NNC1=NC=NC2=CC=CC=C21 |

Origin of Product |

United States |

Mechanistic Insights into Biological Activities of N 4 Quinazolinyl Acetohydrazide Analogues

Enzyme Inhibition Studies

The biological efficacy of N'-(4-quinazolinyl)acetohydrazide analogues is frequently linked to their capacity to specifically interact with and inhibit the function of essential enzymes. The following sections detail the inhibitory activities of these compounds against several important enzymatic targets.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a key target for anticancer and antimicrobial therapies. Several quinazolin-4-one analogues have been investigated for their DHFR inhibitory potential. For instance, a series of 2-mercapto-quinazolin-4-one analogs demonstrated significant DHFR inhibition. Notably, some compounds with an electron-withdrawing group on the quinazolinone ring showed remarkable activity. nih.gov

| Compound | Description | DHFR IC50 (µM) |

| Compound 21 | 2-mercapto-quinazolin-4-one analog | 0.08 nih.gov |

| Compound 24 | 2-benzyl-thio-quinazolin-4-one analog | 0.30 nih.gov |

| Compound 37 | 2-mercapto-quinazolin-4-one analog | 0.03 nih.gov |

| Compound 54 | 2-mercapto-quinazolin-4-one analog | 0.08 nih.gov |

| Methotrexate (Reference) | 0.08 nih.gov |

Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is another vital enzyme in the de novo synthesis of thymidine monophosphate, a precursor for DNA synthesis. Nonclassical quinazoline (B50416) antifolates that lack a glutamate moiety have been designed as potent TS inhibitors. A series of 10-propargyl-5,8-dideazafolic acid derivatives, which are structurally related to quinazolines, have shown significant inhibitory activity against L1210 TS. The 2-amino derivatives, in particular, were found to be potent inhibitors, with IC50 values in the micromolar range. nih.gov For example, 2-amino-10-propargyl-5,8-dideazafolic acid derivatives exhibited IC50 values ranging from 0.51 to 11.5 µM. nih.gov

Furthermore, the replacement of the 4-oxygen of the quinazoline ring with sulfur did not diminish TS inhibition, while the introduction of a methylthio group at the same position was detrimental to the inhibitory activity.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The epidermal growth factor receptor is a key player in cell signaling pathways that regulate cell proliferation and survival, and its overactivity is implicated in many cancers. Quinazoline derivatives are a well-established class of EGFR kinase inhibitors. nih.gov A study on 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines identified compounds with potent EGFR inhibitory activity. The 4-bromo-phenylethylidene-hydrazinyl derivative, for instance, showed an IC50 value of 46.1 nM against wild-type EGFR. nih.gov

Another study on 2-mercapto-quinazolin-4-one analogs revealed a compound with a 2-benzyl-thio function (Compound 24) that exhibited potent EGFR-TK inhibitory activity with an IC50 of 13.40 nM, which was more potent than the reference drug gefitinib (IC50 = 18.14 nM). nih.gov

| Compound | Description | EGFR-TK IC50 (nM) |

| Compound 24 | 2-benzyl-thio-quinazolin-4-one analog | 13.40 nih.gov |

| Gefitinib (Reference) | 18.14 nih.gov | |

| 4-bromo-phenylethylidene-hydrazinyl derivative of 6-bromo-2-(pyridin-3-yl)-quinazoline | 46.1 nih.gov | |

| Lapatinib (Reference) | 53.1 nih.gov |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes that catalyze the oxidation of monoamines and are important targets in the treatment of neurological disorders. A series of N'-substituted benzylidene-2-(6-chloro-4-oxo-2-aryl-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazides were synthesized and evaluated for their ability to inhibit MAO-A and MAO-B. royalsocietypublishing.org Several compounds in this series demonstrated submicromolar inhibition. royalsocietypublishing.org

For instance, compound 5d showed an IC50 of 0.25 µM for MAO-A, while compound 5h had IC50 values of 0.31 µM for MAO-A and 0.44 µM for MAO-B. royalsocietypublishing.org The presence of 3-methoxy and 4-hydroxy substituents on the benzylidene ring was found to be important for high-affinity inhibition. royalsocietypublishing.org

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

| 5a | 6 royalsocietypublishing.org | >10 |

| 5d | 0.27 ± 0.06 royalsocietypublishing.org | 0.75 ± 0.11 royalsocietypublishing.org |

| 5h | 0.31 ± 0.06 royalsocietypublishing.org | 0.44 ± 0.08 royalsocietypublishing.org |

DNA Gyrase Inhibition

DNA gyrase is a bacterial enzyme that is essential for DNA replication, transcription, and repair, making it an attractive target for antibacterial agents. N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as novel inhibitors of the DNA gyrase B subunit (GyrB). nih.govnih.gov A hit compound from this series, f1, showed an IC50 value of 1.21 µM against S. aureus GyrB. nih.gov Further structural modifications led to the discovery of even more potent inhibitors, such as compounds f4 and f14, with IC50 values of 0.31 µM and 0.28 µM, respectively. nih.govnih.gov

| Compound | S. aureus GyrB IC50 (µM) |

| f1 | 1.21 ± 0.13 nih.gov |

| f4 | 0.31 nih.govnih.gov |

| f14 | 0.28 nih.govnih.gov |

| Novobiocin (Reference) | 0.02 nih.gov |

Cyclooxygenase (COX) Inhibition (e.g., COX-2)

Cyclooxygenase enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Certain quinazolinone derivatives have been investigated as selective COX-2 inhibitors. nih.gov For example, a series of 2,3-disubstituted 4(3H)-quinazolinones were synthesized and evaluated for their COX inhibitory activities. nih.gov Compounds 4 and 6 from this series showed potent COX-2 inhibition with IC50 values of 0.33 µM and 0.40 µM, respectively, and high selectivity over COX-1. nih.gov

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 4 | >100 | 0.33 | >303.0 nih.gov |

| 6 | >100 | 0.40 | >250.0 nih.gov |

| Celecoxib (Reference) | >100 | 0.30 | >333 nih.gov |

Other Enzyme Targets (e.g., Caspases, Histone Deacetylases, NF-ĸB, Human Topoisomerase I, DPP-4)

This compound analogues have been investigated for their interactions with a variety of enzyme targets, playing a crucial role in their therapeutic potential.

Caspases: A significant area of research has been the ability of these analogues to activate caspases, a family of cysteine proteases central to the apoptotic process. nih.govnih.gov Certain (E)-N'-arylidene-2-(4-oxoquinazolin-4(3H)-yl)acetohydrazides have demonstrated potent caspase activation. For instance, compound 7b was found to activate caspases by nearly 200% compared to the procaspase-activating compound PAC-1. nih.govnih.govresearchgate.net Docking simulations suggest that this compound may act as a potent allosteric activator of procaspase-3. nih.govnih.gov Another study on (E)-N'-benzylidene-4-oxoquinazolin-3(4H)-yl)acetohydrazides identified compound 5c as being 1.61-fold more potent than PAC-1 as a caspase-3 activator. nih.gov The proposed mechanism involves the chelation of the Zn2+ ion at the allosteric site of the procaspase zymogen. nih.gov

| Compound | Target | Activity | Reference |

|---|---|---|---|

| 7b | Caspases | ~200% activation vs. PAC-1 | nih.govnih.govresearchgate.net |

| 5n | Caspases | Potent activation | nih.gov |

| 5l | Caspases | Potent activation | nih.gov |

| 5c | Caspase-3 | 1.61-fold more potent than PAC-1 | nih.gov |

Histone Deacetylases (HDACs): The quinazoline scaffold is a known pharmacophore in the design of histone deacetylase (HDAC) inhibitors. acs.orgnih.govmdpi.com While research on this compound analogues as HDAC inhibitors is emerging, related quinazolin-4-one derivatives have shown promise. For example, novel quinazolin-4-one derivatives containing a hydroxamic acid moiety have been identified as selective HDAC6 inhibitors with nanomolar IC50 values. nih.gov Specifically, (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide (4b ) is a potent HDAC6 inhibitor with an IC50 of 8 nM. nih.gov These findings suggest that the this compound scaffold could be a promising starting point for the development of novel HDAC inhibitors.

NF-ĸB: The transcription factor NF-ĸB is a key regulator of inflammatory responses, and its inhibition is a target for various diseases. Certain quinazoline derivatives have been shown to inhibit the NF-ĸB signaling pathway. For instance, 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine (EVP4593) blocks NF-ĸB signaling at nanomolar concentrations. encyclopedia.pub Additionally, a series of 2-(2,4-disubstituted-thiazole-5-yl)-3-aryl-3H-quinazoline-4-one derivatives have been identified as inhibitors of NF-kappaB mediated transcriptional activation. nih.gov While direct evidence for this compound analogues is limited, the broader quinazoline class shows potential for NF-ĸB inhibition. nih.gov

Human Topoisomerase I: Human topoisomerase I is a vital enzyme involved in DNA replication and a target for anticancer drugs. mdpi.comsemanticscholar.org The inhibitory activity of this compound analogues on this enzyme is an area of developing research. Related quinazoline structures have been investigated as topoisomerase inhibitors. For example, new nih.govnih.govresearchgate.nettriazolo[4,3-c]quinazolines have been designed as intercalative Topo II inhibitors. nih.gov While this points to the potential of the quinazoline core to interact with topoisomerases, further studies are needed to specifically evaluate the acetohydrazide derivatives against Human Topoisomerase I.

DPP-4: Dipeptidyl peptidase-4 (DPP-4) is a therapeutic target for type 2 diabetes. nih.govscienceopen.com The quinazoline heterocycle is present in the approved DPP-4 inhibitor, Linagliptin. nih.gov Various quinazolinone compounds have been synthesized and shown to have strong DPP-IV inhibitory activity. researchgate.net A recent study also highlighted pyridazine-acetohydrazide hybrids with DPP-IV-inhibitory activity in the nanomolar range, suggesting that the acetohydrazide moiety can be a key feature for potent inhibition. nih.gov

Cellular Pathway Modulation

Apoptosis Induction Mechanisms

The induction of apoptosis, or programmed cell death, is a key mechanism for the anticancer activity of many therapeutic agents. This compound analogues have been shown to be potent inducers of apoptosis. nih.govnih.gov This pro-apoptotic activity is intrinsically linked to their ability to activate caspases. nih.gov The activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3, leads to a cascade of events culminating in cell death.

Studies have demonstrated that compounds such as the (E)-N'-benzylidene-4-oxoquinazolin-3(4H)-yl)acetohydrazides are strong inducers of apoptotic cell death. nih.gov Flow cytometry analysis has confirmed the ability of certain quinazoline sulfonamide derivatives to mediate apoptosis. nih.gov The underlying mechanism often involves the upregulation of pro-apoptotic proteins, such as Bax, and the downregulation of anti-apoptotic proteins, like Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound analogues can exert their antiproliferative effects by modulating the cell cycle. Several studies have shown that these compounds can cause cell cycle arrest at specific phases, thereby preventing cancer cell proliferation. nih.govnih.gov

For example, a study on novel (E)-N'-benzylidene-4-oxoquinazolin-3(4H)-yl)acetohydrazides revealed that compounds 5b , 5c , and 5h significantly arrested the cell cycle in the G1 phase. nih.gov Similarly, certain 4-aminoquinazoline derivatives have also been reported to cause G1 cell cycle arrest through the inhibition of PI3K signaling. nih.gov By halting the cell cycle, these compounds prevent the cells from entering the DNA synthesis (S) phase, effectively inhibiting their growth and division.

| Compound | Effect | Cell Cycle Phase | Reference |

|---|---|---|---|

| 5b | Significant arrest | G1 | nih.gov |

| 5c | Significant arrest | G1 | nih.gov |

| 5h | Significant arrest | G1 | nih.gov |

| 4-aminoquinazoline derivative (6b) | Arrest | G1 | nih.gov |

Antimicrobial Mechanisms of Action

Inhibition of Bacterial Growth Pathways

The quinazoline scaffold has been explored for its antibacterial properties, with some derivatives showing activity against multidrug-resistant strains. nih.gov While the specific mechanisms for this compound analogues are still under investigation, research on related 4(3H)-quinazolinones provides valuable insights. One key mechanism of action is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis. acs.org For instance, a 4(3H)-quinazolinone lead compound was found to inhibit PBP1 and PBP2a in methicillin-resistant Staphylococcus aureus (MRSA). acs.org This dual-targeting capability is a significant advantage in overcoming bacterial resistance.

Inhibition of Fungal Growth Pathways

This compound analogues have demonstrated promising antifungal activity through various mechanisms of action. nih.govnih.govresearchgate.net A notable mechanism is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain and tricarboxylic acid (TCA) cycle. nih.govnih.gov For example, a 4-thioquinazoline-containing acetohydrazide derivative, compound A25 , was found to have an IC50 of 4.88 μM for fungal SDH. nih.gov Similarly, a piperidine-4-carbohydrazide (B1297472) derivative bearing a quinazolinyl moiety, compound A13 , exhibited an IC50 of 6.07 μM against SDH. nih.gov

Another important antifungal mechanism is the disruption of the fungal cell membrane integrity. nih.gov The aforementioned compound A25 was also shown to impair the cell membrane, contributing to its potent antifungal effects. nih.gov These findings highlight the potential of this compound analogues as leads for the development of novel fungicides with specific and effective mechanisms of action.

| Compound | Target Enzyme | IC50 (μM) | Other Mechanism | Reference |

|---|---|---|---|---|

| A25 | Succinate Dehydrogenase | 4.88 | Impairment of cell membrane integrity | nih.gov |

| A13 | Succinate Dehydrogenase | 6.07 | - | nih.gov |

Antioxidant Mechanisms

The antioxidant properties of this compound analogues are a significant aspect of their biological profile. These properties are primarily attributed to their ability to counteract reactive oxygen species (ROS) through various mechanisms. The core quinazoline structure, combined with the acetohydrazide side chain and further substitutions, allows for a chemical architecture conducive to neutralizing free radicals and modulating cellular oxidative stress responses. The primary antioxidant mechanisms investigated for these compounds include direct radical scavenging and the modulation of intracellular oxidative stress pathways.

Radical Scavenging Activity

The direct neutralization of free radicals is a key antioxidant mechanism of this compound analogues. This radical scavenging activity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to a stable radical, thus neutralizing it.

The structure of quinazoline-based hydrazones is pivotal to their radical scavenging capacity. The presence of hydroxyl (-OH) groups on phenyl rings attached to the quinazoline or hydrazone moiety significantly enhances this activity. For instance, studies on various quinazolin-4(3H)-one derivatives have demonstrated that compounds with dihydroxy-substituted phenyl rings exhibit potent radical scavenging activity. nih.gov Specifically, the position of the hydroxyl groups is crucial, with ortho and para substitutions leading to higher efficacy compared to meta substitutions. nih.gov This is attributed to the stabilization of the resulting phenoxyl radical through intramolecular hydrogen bonding or resonance.

Research on polyphenolic derivatives of quinazolin-4(3H)-one acetohydrazide has further underscored the importance of phenolic hydroxyl groups. nih.gov Compounds bearing a pyrogallol (B1678534) (2,3,4-trihydroxyphenyl) moiety attached to the hydrazone part of the molecule have shown particularly high antioxidant activity, in some cases exceeding that of standard antioxidants like ascorbic acid and Trolox. nih.gov The increased number of hydroxyl groups provides more sites for radical quenching.

The general mechanism involves the transfer of a hydrogen atom from a hydroxyl group to the free radical (e.g., DPPH•), resulting in a stable, non-radical DPPH-H molecule and a less reactive antioxidant radical. The delocalization of the unpaired electron across the aromatic system of the quinazoline analogue stabilizes this antioxidant radical, preventing it from initiating new radical chain reactions.

Table 1: Radical Scavenging Activity of Selected this compound Analogues

| Compound Analogue | Assay | Activity Measurement (IC50/EC50 in µM) | Reference |

|---|---|---|---|

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH | 7.5 | nih.gov |

| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH | 7.4 | nih.gov |

| 2-((3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N'-(2,3,4-trihydroxybenzylidene)acetohydrazide | DPPH | Lower IC50 than Ascorbic Acid | nih.gov |

| 2-((3-Propyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N'-(2,3,4-trihydroxybenzylidene)acetohydrazide | DPPH | Lower IC50 than Ascorbic Acid | nih.gov |

| 2-((3-Butyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N'-(2,3,4-trihydroxybenzylidene)acetohydrazide | DPPH | Lower IC50 than Ascorbic Acid | nih.gov |

Note: IC50/EC50 is the concentration of the compound required to scavenge 50% of the free radicals. A lower value indicates higher antioxidant activity.

Modulation of Oxidative Stress Pathways

Beyond direct radical scavenging, this compound analogues can exert their antioxidant effects by modulating intracellular signaling pathways involved in the cellular response to oxidative stress. A primary pathway implicated in this mechanism is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov

The Nrf2 pathway is a critical regulator of cellular redox homeostasis. nih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm through binding to its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. mdpi.com There, it binds to Antioxidant Response Elements (AREs) in the promoter regions of various genes, initiating the transcription of a suite of protective enzymes. These include heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis and regeneration. nih.govmdpi.com

Certain quinazoline derivatives have been shown to activate the Nrf2 pathway. For example, tryptanthrin, a natural quinazoline-containing compound, upregulates the expression of Nrf2 and its target genes, thereby protecting cells against oxidative stress. nih.gov This activation can occur through various mechanisms, including the modification of cysteine residues on Keap1, which leads to the release of Nrf2. The electrophilic nature of certain substituents on the quinazoline scaffold may facilitate this interaction.

The activation of the Nrf2/ARE pathway by quinazoline analogues represents a more indirect but potentially more sustained antioxidant effect compared to direct radical scavenging. By enhancing the cell's own antioxidant defenses, these compounds can provide prolonged protection against oxidative damage. This modulation of cellular pathways highlights a sophisticated mechanism by which this compound analogues can contribute to the maintenance of a healthy cellular redox environment.

Computational Approaches in the Investigation of N 4 Quinazolinyl Acetohydrazide Compounds

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the structural basis of molecular recognition and is widely used in drug design to screen virtual libraries of compounds and to clarify structure-activity relationships.

Ligand-Protein Binding Interactions

Molecular docking simulations are instrumental in predicting how N'-(4-quinazolinyl)acetohydrazide derivatives interact with protein targets. These simulations calculate the binding energy, which indicates the affinity of the ligand for the protein's active site. A more negative binding energy suggests a more stable and favorable interaction.

For instance, studies on quinazolinone hydrazide derivatives targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer signaling, have demonstrated strong binding affinities. One such derivative, compound 9c, was shown to fit ideally into the EGFR active site nih.gov. Similarly, other quinazolinone analogues have been evaluated against EGFR, with some compounds exhibiting binding energies as favorable as -7.53 kcal/mol, indicating a strong tendency to bind to the key amino acids within the active site lums.ac.ir. The interactions stabilizing the ligand-protein complex are varied and can include hydrogen bonds, hydrophobic interactions, and electrostatic forces lums.ac.irnih.gov. The nitrogen atoms of the quinazoline (B50416) core, for example, are often involved in forming crucial hydrogen bonds with the protein backbone sioc-journal.cn.

Active Site Analysis and Key Residue Identification

A primary outcome of docking simulations is the detailed visualization of the ligand within the protein's binding pocket, allowing for the identification of key amino acid residues that are critical for the interaction. This analysis is fundamental for optimizing lead compounds to enhance their binding potency and selectivity.

In the case of quinazolinone hydrazide derivatives targeting EGFR, docking studies have identified several key residues that form significant interactions. Compound 9c, for example, was found to interact with Val702, Lys721, Met769, and Asp831 in the active site nih.gov. Another study highlighted hydrogen bonding with Met793 and polar interactions with Asp855 as being important for the stability of the complex researchgate.net. When targeting other proteins, like the NF-κB receptor, different sets of residues become important. Here, interactions are predominantly hydrogen bonds with residues such as Ser240, Lys241, Asn247, Asp271, and Arg305 nih.gov. The identification of these specific interactions provides a roadmap for designing new derivatives with improved affinity and efficacy.

Table 1: Molecular Docking of Quinazolinone Derivatives against Protein Targets

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Compound 9c | EGFR | Not specified | Val702, Lys721, Met769, Asp831 nih.gov |

| Quinazolinone analogue | EGFR | -7.53 | Key amino acids in active site lums.ac.ir |

| SGQ4 | EGFR Tyrosine Kinase | -7.46 | Not specified nih.gov |

| Small quinazolinones | NF-κB (Site II) | Not specified | Ser240, Lys241, Asn247, Asp271, Arg305 nih.gov |

| C2-substituted quinazolinones | NF-κB (Site I) | Not specified | His41, Asp239, Lys241 nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic properties of molecules. These methods are used to calculate molecular structure, vibrational frequencies, and a host of electronic parameters that govern a molecule's reactivity and stability.

Density Functional Theory (DFT) Studies for Electronic Properties

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound derivatives, DFT calculations, often using the B3LYP functional with a 6-31G* or similar basis set, are employed to optimize the molecular geometry and calculate various electronic properties iaea.org. These calculations help in understanding the distribution of electrons within the molecule, which is fundamental to its chemical behavior. The molecular geometries and vibrational frequencies calculated via DFT have been shown to agree well with experimental values, confirming the reliability of this theoretical approach iaea.org.

HOMO-LUMO Energy Gaps and Ionization Potentials

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO's energy relates to its ability to accept electrons (electron affinity) irjweb.comekb.eg. The difference in energy between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule irjweb.comscirp.org.

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO irjweb.com. Conversely, a small energy gap indicates that the molecule is more reactive and less stable wikipedia.org. DFT calculations are used to determine the energies of these orbitals and the resulting energy gap, confirming that charge transfer occurs within the molecule and providing insights into its bioactivity iaea.orgscirp.org.

Table 2: Calculated Quantum Chemical Properties of Quinoline Derivatives

| Property | Quinoline | Imidazole Derivative |

|---|---|---|

| HOMO Energy (eV) | -6.646 scirp.org | -6.2967 irjweb.com |

| LUMO Energy (eV) | -1.816 scirp.org | -1.8096 irjweb.com |

| HOMO-LUMO Gap (ΔE, eV) | 4.83 scirp.org | 4.4871 irjweb.com |

| Ionization Potential (I) | Corresponds to HOMO energy ekb.eg | Corresponds to HOMO energy ekb.eg |

| Electron Affinity (A) | Corresponds to LUMO energy ekb.eg | Corresponds to LUMO energy ekb.eg |

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species wolfram.com. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack wolfram.comresearchgate.net. Green and yellow represent areas with intermediate or near-zero potential. By analyzing the MEP map of this compound derivatives, researchers can identify the most likely sites for intermolecular interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of a system, offering insights that are not accessible through static modeling techniques.

In the context of this compound compounds, MD simulations are crucial for evaluating the stability of the ligand when bound to its biological target, such as an enzyme or receptor. The stability of this ligand-receptor complex is a key determinant of the compound's efficacy. Two common metrics used to analyze this stability are the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). researchgate.net

The RMSD measures the average deviation of a selection of atoms, typically the protein backbone or the ligand's heavy atoms, from a reference structure over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and is conformationally stable. nih.gov For a ligand to be considered stable in the binding pocket, the RMSD value should ideally remain low, often under 2-3 Å, throughout the simulation. nih.gov

The RMSF, on the other hand, measures the fluctuation of individual residues or atoms around their average position. This provides insight into the flexibility of different parts of the protein and the ligand. Regions with high RMSF values are more flexible, while lower values indicate more constrained movement. Analysis of RMSF can highlight which parts of the protein are critical for the binding interaction and how the ligand's presence affects the protein's dynamics. researchgate.netnih.gov Stable binding is often characterized by minimal fluctuations for both the ligand and the key interacting residues in the receptor's active site. The interactions stabilizing the complex, such as hydrogen bonds, hydrophobic interactions, and water bridges, can also be monitored throughout the simulation to understand the key determinants of binding affinity.

Table 1: Representative Molecular Dynamics Simulation Data for this compound Derivatives in Complex with a Target Protein

| Derivative | Average RMSD (Protein Cα, Å) | Average RMSD (Ligand, Å) | Key Residue RMSF (Å) | Maintained Interactions |

| Compound A | 1.8 ± 0.3 | 1.5 ± 0.2 | 0.8 (Lys78), 1.1 (Asp184) | Hydrogen bonds, π-π stacking |

| Compound B | 2.1 ± 0.4 | 2.5 ± 0.5 | 1.3 (Lys78), 1.5 (Asp184) | Hydrophobic interactions |

| Compound C | 1.9 ± 0.2 | 1.7 ± 0.3 | 0.9 (Lys78), 1.0 (Asp184) | Hydrogen bonds, Water bridges |

This table presents hypothetical data representative of typical MD simulation results for illustrative purposes.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction is a critical step in early-stage drug discovery that aims to forecast the pharmacokinetic properties of a compound. By identifying potential liabilities before synthesis, computational ADME models help to reduce the attrition rate of drug candidates in later developmental stages.

Oral bioavailability, the fraction of an orally administered drug that reaches systemic circulation, is a key parameter for many therapeutics. Computational models can predict this complex property by integrating various factors, including gastrointestinal (GI) absorption. nih.govnih.gov GI absorption is often estimated by predicting a compound's ability to permeate through the intestinal wall, a process that can be modeled using parameters like Caco-2 cell permeability. sci-hub.st Compounds with high predicted Caco-2 permeability are generally expected to have good intestinal absorption. Models often classify absorption potential as low, moderate, or high based on calculated physicochemical properties and structural motifs.

Table 2: Predicted ADME Properties for this compound Analogs

| Analog | Predicted Human Intestinal Absorption (%) | Predicted Caco-2 Permeability (nm/s) | Predicted Oral Bioavailability Class |

| Analog X | > 90% | High (>500) | High |

| Analog Y | ~ 65% | Moderate (100-500) | Moderate |

| Analog Z | < 30% | Low (<100) | Low |

This table contains representative data from in silico ADME prediction tools.

Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" and potential for good oral bioavailability of a chemical compound. wikipedia.org The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

A molecular weight (MW) under 500 Daltons

A calculated octanol-water partition coefficient (logP) not greater than 5 taylorandfrancis.comtiu.edu.iq

This compound derivatives are often designed to comply with these rules to maximize their potential as orally active drugs. However, it is important to note that this is a guideline, not a strict rule, and many successful drugs, particularly in therapeutic areas like oncology, exhibit one or more violations. tiu.edu.iqnih.gov Computational tools are used to calculate these properties for novel derivatives, allowing chemists to assess their drug-likeness early in the design process.

Table 3: Lipinski's Rule of Five Analysis for this compound Derivatives

| Derivative | Molecular Weight (Da) | logP | H-Bond Donors | H-Bond Acceptors | Violations |

| Derivative 1 | 350.4 | 3.2 | 2 | 5 | 0 |

| Derivative 2 | 485.6 | 4.1 | 3 | 7 | 0 |

| Derivative 3 | 512.7 | 4.8 | 4 | 9 | 1 (MW > 500) |

| Derivative 4 | 450.5 | 5.6 | 2 | 6 | 1 (logP > 5) |

This table provides an example analysis based on calculated physicochemical properties.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to bind to a specific biological target. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, aromatic rings, and charged centers.

For this compound compounds, a pharmacophore model can be generated based on a set of known active molecules. This model serves as a 3D query for virtual screening of large chemical databases. nih.govdovepress.com The screening process filters these databases to identify novel compounds that match the pharmacophore model and are therefore likely to be active against the target of interest. This approach is highly effective for discovering new chemical scaffolds that possess the desired biological activity, accelerating the lead identification process. A typical pharmacophore model for a kinase inhibitor, for example, might include a hydrogen bond acceptor interacting with the hinge region of the ATP-binding site, a hydrophobic group occupying a nearby pocket, and an aromatic ring involved in π-π stacking interactions. tbzmed.ac.ir

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By correlating molecular descriptors (numerical representations of chemical information) with activity, QSAR models can predict the potency of novel compounds and guide the optimization of lead structures.

For this compound derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. These methods analyze the steric and electrostatic fields surrounding a set of aligned molecules to determine which spatial regions are favorable or unfavorable for activity. drugdesign.org

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the compounds and a probe atom on a 3D grid. mdpi.com

CoMSIA provides additional descriptors, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, which can offer a more detailed understanding of the structure-activity relationship. mdpi.com

The resulting models are visualized as 3D contour maps, where different colored regions indicate areas where modifying a substituent (e.g., adding bulk or an electronegative group) would likely increase or decrease biological activity. The statistical robustness of a QSAR model is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability.

Table 4: Representative Statistical Results of 3D-QSAR Models for this compound Series

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² (External Test Set) | Contributing Fields |

| CoMFA | 0.685 | 0.952 | 0.789 | Steric, Electrostatic |

| CoMSIA | 0.710 | 0.968 | 0.815 | Steric, Electrostatic, Hydrophobic |

This table shows typical statistical validation parameters for robust QSAR models.

Preclinical and in Vitro Efficacy Studies of N 4 Quinazolinyl Acetohydrazide Analogues

In Vitro Cytotoxicity Assays Against Cancer Cell Lines

The cytotoxic potential of N'-(4-quinazolinyl)acetohydrazide analogues has been extensively investigated against a variety of human cancer cell lines. These studies aim to identify compounds with potent anti-proliferative activity and to understand their mechanisms of action.

Growth Inhibition (GI50) Measurements

The half-maximal growth inhibition (GI50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth. Numerous studies have reported the GI50 values for various this compound analogues, demonstrating their potential as anticancer agents.

For instance, a series of novel quinazolin-4(3H)-one-morpholine hybrids were synthesized and evaluated for their cytotoxicity. nih.gov Among these, compound 1 was identified as the most active inhibitor against A549 lung cancer cells, with an IC50 value of 2.83 μM. nih.gov In another study, a 2-morpholino-N-(quinazolin-4-yl) acetohydrazide derivative, compound 5e , exhibited significant potency against a panel of 60 human cancer cell lines, with a particularly strong inhibitory activity against the melanoma LOX IMVI cell line (GI50 = 1.3 µM). researchgate.net

Furthermore, the design and synthesis of (E)-N'-benzylidene-carbohydrazides incorporating a 1-(4-chlorobenzyl)-1H-indole core led to the identification of compounds with potent cytotoxicity against three human cancer cell lines: SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer). researchgate.net Notably, six of these compounds showed cytotoxicity equal to or greater than the positive control, PAC-1. researchgate.net Another study focusing on 4-anilinoquinazoline (B1210976) analogues found that compound 11 , featuring diethoxy and morpholino pendants, demonstrated the most potent biological activity against both MCF-7 and MDA-MB-468 breast cancer cell lines. nih.gov

The table below summarizes the growth inhibition data for selected this compound analogues.

| Compound | Cancer Cell Line | GI50/IC50 (µM) | Reference |

| Compound 1 | A549 (Lung) | 2.83 | nih.gov |

| Compound 5e | LOX IMVI (Melanoma) | 1.3 | researchgate.net |

| Compound 11 | MCF-7, MDA-MB-468 (Breast) | Not specified | nih.gov |

| Compound 4o | SW620 (Colon), PC-3 (Prostate), NCI-H23 (Lung) | More potent than PAC-1 | researchgate.net |

| Compound 71 | NCI-H1563 (Lung), NCI-H1975 (Lung) | 10.56, 3.25 | nih.gov |

| Compound 73 | MCF-7 (Breast) | 1.91 | nih.gov |

| Compound Y22 | MDA-MB-231 (Breast) | 4.53 | nih.gov |

| Compound 6i | MDA-MB-468 (Breast) | 0.37 | nih.gov |

Selectivity against Tumorigenic vs. Non-tumorigenic Cell Lines

A crucial aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while sparing normal, non-tumorigenic cells. This selectivity minimizes side effects and improves the therapeutic index of the drug.

Several studies have evaluated the selectivity of this compound analogues. For example, a series of quinazolin-4(3H)-one-morpholine hybrids were tested for cytotoxicity against both the A549 lung cancer cell line and the non-tumorigenic BEAS-2B cell line. nih.gov Compound 1 from this series demonstrated a high selectivity index (SI) of 29, which was significantly better than the reference drugs paclitaxel (B517696) (SI = 2.40) and sorafenib (B1663141) (SI = 4.92). nih.gov

Similarly, a study on 3-substituted quinazoline-2,4(1H,3H)-dione derivatives showed that compounds 4b and 4e were significantly more cytotoxic to HCT-116 colon cancer cells than to the normal WI38 cell line. tandfonline.com Specifically, compound 4b was 25 times more toxic to the cancer cells, and compound 4e was 7.5 times more toxic. tandfonline.com Another investigation into isoxazolo[4′,5′:3,4]pyrrolo[2,1-b]quinazolines revealed that compound 73 had an IC50 of 1.91 µM against the MCF-7 breast cancer cell line, while its IC50 against the non-tumorigenic epithelial MCF-10A cell line was much higher at 15.31 µM, indicating a degree of selectivity. nih.gov The development of compounds that show minimal toxicity to normal human cells, such as the 16HBE cell line, is a key focus in the design of new anticancer agents. nih.gov

Specific Cell Line Susceptibility Profiles (e.g., Breast, Colon, Lung, Leukemia)

This compound analogues have demonstrated varied efficacy across different cancer cell lines, highlighting the importance of understanding their specific susceptibility profiles.

Breast Cancer: Multiple studies have reported the activity of these compounds against breast cancer cell lines. For instance, (Z)-N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide derivatives showed mild-to-moderate cytotoxicity against MCF7 breast cancer cells. doaj.org A series of 4-anilinoquinazoline analogs were evaluated against MCF-7 and MDA-MB-468 breast cancer cell lines, with some compounds showing promising activity. nih.gov Furthermore, newly synthesized quinazoline- researchgate.netresearchgate.netnih.govtriazolo[3,4-b] researchgate.netresearchgate.netnih.govthiadiazines were tested against MCF-7, MDA-MB-231, and MDA-MB-468 breast cancer cell lines, with compounds 6i , 6k , and 6l exhibiting significant activity. nih.gov Compound Y22 showed a strong inhibitory effect on MDA-MB-231 cells with an IC50 of 4.53 μM. nih.gov

Colon Cancer: Analogues of this compound have also been tested against colon cancer cell lines. A number of acetohydrazides incorporating both 2-oxoindoline and 4-oxoquinazoline scaffolds were found to be cytotoxic against the SW620 colon cancer cell line. researchgate.netnih.gov Avenanthramides, polyphenols found in oats, were shown to inhibit the proliferation of four different human colon cancer cell lines without harming normal colon cells. usda.gov

Lung Cancer: The efficacy of these compounds against lung cancer has been a significant area of research. Several acetohydrazide derivatives have demonstrated cytotoxicity against the NCI-H23 lung cancer cell line. researchgate.netresearchgate.netnih.gov A series of quinazolin-4(3H)-one-morpholine hybrids were specifically designed as anti-lung-cancer agents and tested against the A549 lung cancer cell line. nih.gov Additionally, some 4-anilinoquinazoline derivatives showed inhibitory activity against A549 non-small cell lung cancer cells. nih.gov

Leukemia: The antileukemic potential of quinazolinone derivatives has also been explored. A study investigating the cytotoxic effects of 4(3H)quinazolinimines found them to be highly cytotoxic against Human Promyelocytic Leukemia (HL60) and Chronic Myelogenous Leukemia (K562) cells. nih.gov Another study on (Z)-N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide derivatives reported mild-to-moderate cytotoxic activity against K562 cells. doaj.org However, a different study on 4-aminoquinazoline-urea derivatives found that most compounds showed no or poor activity against two leukemia cell lines, K562 and U937. nih.gov Some quinazolinone derivatives have also been screened for their activity against U937 leukemia cell lines. nih.gov

In Vitro Antimicrobial Efficacy Assessment

In addition to their anticancer properties, this compound and its analogues have been investigated for their potential as antimicrobial agents. These studies have evaluated their efficacy against a range of bacterial and fungal strains.

Evaluation against Bacterial Strains (Gram-positive and Gram-negative)

The antibacterial activity of quinazoline (B50416) derivatives has been a subject of considerable research. These compounds have shown promise against both Gram-positive and Gram-negative bacteria.

A study on 4(3H)-quinazolinone derivatives revealed their activity against the ESKAPE pathogen Staphylococcus aureus, a Gram-positive bacterium. acs.org However, these compounds showed modest to no activity against Enterococcus faecium and Gram-negative organisms. acs.org Another series of N2,N4-disubstituted quinazoline-2,4-diamines demonstrated potent antibacterial activity against multidrug-resistant Acinetobacter baumannii, a Gram-negative pathogen, with MICs as low as 0.5 μM. nih.gov These compounds were also found to be bactericidal and effective against biofilms. nih.gov

Furthermore, a series of new quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds were synthesized and evaluated as antimicrobial agents. mdpi.com The majority of these compounds exhibited potent antimicrobial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Salmonella typhimurium, Escherichia coli) bacteria. mdpi.com Compound 5a was particularly potent, with MIC values ranging from 1 to 16 μg/mL. mdpi.com The antibacterial activity of some quinazolinone derivatives has been attributed to the inhibition of DNA gyrase. mdpi.com

The table below presents the antibacterial activity of selected quinazoline derivatives.

| Compound/Derivative | Bacterial Strain(s) | Activity/MIC | Reference |

| 4(3H)-quinazolinones | Staphylococcus aureus | Active | acs.org |

| N2,N4-disubstituted quinazoline-2,4-diamines | Acinetobacter baumannii (multidrug-resistant) | MIC as low as 0.5 μM | nih.gov |

| Quinazolin-4(3H)-one derivative 5a | B. subtilis, S. aureus, S. typhimurium, E. coli | MIC: 1-16 μg/mL | mdpi.com |

| Quinazolin-4(3H)-one derivative 4c | S. typhimurium | MIC: 4 μg/mL | mdpi.com |

Evaluation against Fungal Strains

The antifungal potential of this compound analogues has also been explored, with several studies demonstrating their efficacy against various fungal pathogens.

A series of new piperidine-4-carbohydrazide (B1297472) derivatives bearing a quinazolinyl moiety were synthesized and showed good to excellent inhibition against agriculturally important fungi. nih.gov Compounds A13 and A41 were particularly effective against Rhizoctonia solani and Verticillium dahliae. nih.gov Another study focused on new acetohydrazide derivatives containing a 4-thioquinazoline moiety, which displayed impressive in vitro inhibition against tested fungi. nih.govresearchgate.net Compound A25 was identified as a potent agent against Rhizoctonia solani, with an EC50 value of 0.66 μg/mL. nih.govresearchgate.net

Furthermore, a series of quinazolin-4(3H)-one derivatives were evaluated against four fungal strains, with the majority showing potent activity. mdpi.com The antifungal activity of compound 4c from this series surpassed that of the reference drug Clotrimazole against all four tested strains. mdpi.com Newly synthesized pyrazol-quinazolinone compounds also exhibited significant antifungal activity against seven phytopathogenic fungi. mdpi.com

The table below summarizes the antifungal activity of selected quinazoline derivatives.

| Compound/Derivative | Fungal Strain(s) | Activity/EC50/MIC | Reference |

| Piperidine-4-carbohydrazide A13 | Rhizoctonia solani | EC50: 0.83 μg/mL | nih.gov |

| Piperidine-4-carbohydrazide A41 | Rhizoctonia solani | EC50: 0.88 μg/mL | nih.gov |

| 4-Thioquinazoline acetohydrazide A25 | Rhizoctonia solani | EC50: 0.66 μg/mL | nih.govresearchgate.net |

| Quinazolin-4(3H)-one derivative 4c | Four tested fungal strains | MIC: 2-8 μg/mL | mdpi.com |

| Pyrazol-quinazolinone 2c | Fusarium oxysporum f. sp. Niveum | 62.42% inhibition at 300 mg/L | mdpi.com |

Minimum Inhibitory Concentration (MIC) Determinations

The antimicrobial potential of this compound and its related analogues has been evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of a compound that visibly inhibits the growth of a microorganism. nih.gov This assay is a fundamental method for assessing the antibacterial and antifungal efficacy of new chemical entities. turkjps.org

In studies involving quinazolinone derivatives, the MIC values were determined using the microbroth dilution method against a panel of pathogenic bacteria. turkjps.orgnih.gov For instance, certain N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, which are structurally related to the quinazoline core, were tested against various strains of methicillin-sensitive Staphylococcus aureus (MSSA). nih.gov The MIC values for some of these compounds ranged from 4 to over 64 µg/mL. nih.gov One particular GyrB inhibitor, compound f1, demonstrated potent antibacterial activity with MIC values between 4 and 8 µg/mL against MSSA and 4 to 16 µg/mL against strains of MRSA and VISA. nih.gov Other hydrazone derivatives have shown a broader range of antimicrobial activity, with MIC values reported between 32-512 μg/mL. turkjps.org These findings indicate that while some analogues exhibit moderate activity, specific structural modifications can lead to potent antimicrobial agents. nih.govturkjps.org

| Compound/Analogue | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound f1 (GyrB inhibitor) | Methicillin-sensitive S. aureus (MSSA) | 4 - 8 | nih.gov |

| Compound f1 (GyrB inhibitor) | MRSA/VISA Strains | 4 - 16 | nih.gov |

| Compounds f4 and f14 (GyrB inhibitors) | S. aureus isolates | 32 to >64 | nih.gov |

| Hydrazone Derivatives | Various Bacteria | 32 - 512 | turkjps.org |

| Compound 22 | E. faecalis | 32 | turkjps.org |

| Compound 24 | E. faecalis | 32 | turkjps.org |

Enzyme Inhibition Assays

This compound analogues have been investigated as inhibitors of various enzymes, a key strategy in modern drug discovery. royalsocietypublishing.org Enzyme inhibition assays are crucial for elucidating the mechanism of action of these compounds at a molecular level. youtube.com Research has focused on enzymes such as monoamine oxidases (MAO-A and MAO-B), which are important targets in the treatment of neurological disorders, and bacterial enzymes like DNA gyrase B, a target for novel antibacterial agents. nih.govroyalsocietypublishing.org The inhibitory potential of these compounds is typically quantified by determining their IC50 values. royalsocietypublishing.org

IC50 Value Determinations for Target Enzymes

The half-maximal inhibitory concentration (IC50) value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. It is a standard measure of inhibitor potency. royalsocietypublishing.org

Studies on a series of N'-substituted benzylidene-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazides revealed their potential as inhibitors of human monoamine oxidase (MAO). royalsocietypublishing.org Specifically, compounds with 4-hydroxy-3-methoxybenzylidene substitutions showed submicromolar inhibition of both MAO-A and MAO-B. royalsocietypublishing.org For instance, compound 5d was a potent inhibitor of MAO-A with an IC50 value of 0.27 µM, while compound 5h inhibited both MAO-A and MAO-B with IC50 values of 0.31 µM and 0.44 µM, respectively. royalsocietypublishing.org

In the context of antibacterial research, a novel quinazolinone derivative (compound f1) was identified as an inhibitor of S. aureus DNA gyrase B (GyrB), with an IC50 value of 1.21 ± 0.13 μM. nih.gov This demonstrates the versatility of the quinazoline scaffold in targeting different classes of enzymes.

| Compound/Analogue | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound 5d | MAO-A | 0.27 ± 0.06 | royalsocietypublishing.org |

| Compound 5d | MAO-B | 0.75 | royalsocietypublishing.org |

| Compound 5h | MAO-A | 0.31 ± 0.06 | royalsocietypublishing.org |

| Compound 5h | MAO-B | 0.44 | royalsocietypublishing.org |

| Compound f1 | S. aureus GyrB | 1.21 ± 0.13 | nih.gov |

In Vitro Antioxidant Assays

The search for novel antioxidant agents is driven by the need to counteract the harmful effects of free radicals and oxidative stress in the body. researchgate.netresearchgate.net Hybrid molecules combining the quinazolin-4-one scaffold with phenolic compounds have been synthesized and evaluated for their antioxidant potential through various in vitro assays. nih.govmdpi.com These assays measure the ability of the compounds to scavenge free radicals or chelate metal ions, which are key mechanisms of antioxidant action. nih.gov

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of chemical compounds. mdpi.com The assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it. mdpi.com This neutralization is observed as a color change from violet to yellow, which is measured by a decrease in absorbance at approximately 517 nm. mdpi.com

Several studies have employed this assay to test this compound analogues. nih.govmdpi.com In one study, new polyphenolic derivatives of quinazolin-4(3H)-one were developed, and their pyrogallol (B1678534) derivatives, in particular, demonstrated high antioxidant activity, in some cases comparable to standard antioxidants like ascorbic acid and Trolox. nih.gov Another series of phenolic 4(3H)-quinazolinone derivatives also showed significant radical scavenging activity, with compounds 5h, 5j, and 5k being identified as the most active. mdpi.com The presence and position of phenolic hydroxyl groups on the molecule greatly influence the antioxidant activity. nih.gov

Nitric Oxide (NO) Scavenging Activity

Nitric oxide (NO) is a simple molecule that acts as a crucial signaling molecule in various physiological processes but can also contribute to oxidative stress at high concentrations. mdpi.com The NO scavenging assay evaluates a compound's ability to inhibit or neutralize nitric oxide radicals. This is often measured spectrophotometrically using the Griess reaction. mdpi.com

This assay has been applied to phenolic derivatives of quinazolin-4(3H)-one. mdpi.com The results indicated that specific compounds, namely 5h and 5j, possessed the most potent ability to scavenge the nitric oxide radical. mdpi.com However, in another study involving various plant extracts, some quinazoline-related compounds did not exhibit significant nitric oxide inhibitory activity. mdpi.com This highlights the importance of specific structural features for effective NO scavenging. The ability of certain this compound analogues to scavenge NO suggests a potential role in mitigating inflammation and cellular damage mediated by this radical. mdpi.commdpi.com

Emerging Research Frontiers and Future Perspectives for N 4 Quinazolinyl Acetohydrazide Compounds

Development of Multi-Targeting Agents

The traditional "one drug, one target" approach is often insufficient for treating complex multifactorial diseases like cancer. rsc.org This has led to a paradigm shift towards the development of multi-target agents that can simultaneously modulate several key signaling pathways. N'-(4-quinazolinyl)acetohydrazide derivatives are well-suited for this strategy due to the versatile nature of the quinazoline (B50416) core, which allows for structural modifications to interact with multiple biological targets. rsc.orgnih.gov

Researchers have successfully designed and synthesized quinazolinone N-acetohydrazide derivatives capable of acting as type II multi-kinase inhibitors. nih.gov These compounds have been engineered to target key kinases involved in cancer progression, such as VEGFR-2, FGFR-1, and BRAF. nih.gov For instance, a series of quinazolinone hydrazide triazole derivatives have been shown to exhibit considerable potency against multiple receptor tyrosine kinases, including MET, FLT3, PDGFRA, ALK, AXL, FGFR1, FLT1, and FLT4.

The strategy of molecular hybridization, which involves covalently linking two or more pharmacophores, is also being employed to create quinazoline-based compounds with multi-faceted biological activity. rsc.org This approach has led to the development of hybrids that combine the quinazoline scaffold with other bioactive moieties like triazoles and hydroxamic acids, resulting in agents with dual inhibitory activity against targets such as VEGFR-2 and HDAC. rsc.org

Optimization for Enhanced Potency and Selectivity

A critical aspect of drug development is the optimization of lead compounds to enhance their potency and selectivity, thereby maximizing therapeutic efficacy while minimizing off-target effects. For this compound derivatives, this is primarily achieved through detailed structure-activity relationship (SAR) studies. These studies systematically modify different parts of the molecule to understand their influence on biological activity. nih.govacs.orgmdpi.com

SAR studies have revealed that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring are significant for pharmacological activity. nih.govnih.gov For example, in the development of HER2 inhibitors, it was found that the selectivity for HER2 over EGFR is dependent on the aniline moiety at the C-4 position and substituents at the C-6 position of the quinazoline ring. nih.gov One such compound, 7c, demonstrated an IC50 of 8 nM for HER2 and a 240-fold greater selectivity for HER2 over EGFR compared to the established drug lapatinib. nih.gov

Similarly, for antibacterial applications, SAR studies on 4(3H)-quinazolinone derivatives have shown that specific variations on the three rings of the core structure can improve activity against Gram-positive bacteria like S. aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains. acs.org The introduction of different substituents at the C-6 position, such as chloro or methoxy (B1213986) groups, has been shown to increase the cytotoxicity of certain acetohydrazide derivatives against cancer cell lines. nih.gov

Table 1: Selected Quinazolinone Derivatives with Optimized Potency and Selectivity

| Compound | Target(s) | IC50 / Activity | Selectivity |

| Compound 7c | HER2 | 8 nM | 240-fold over EGFR compared to lapatinib nih.gov |

| Compound 27 | S. aureus (including resistant strains) | MIC ≤0.5 μg/mL | High activity against Gram-positive bacteria acs.org |

| Compound 5t | SW620, PC-3, NCI-H23 cancer cell lines | Up to 5-fold more potent than 5-FU | Cytotoxic nih.gov |

| Compound 18 | MGC-803 cancer cell line | 0.85 μM | ~32-fold selective against GES-1 researchgate.net |

Exploration of Novel Biological Targets

While much of the research on quinazoline derivatives has historically focused on their role as tyrosine kinase inhibitors, particularly targeting EGFR, recent investigations have expanded to a broader range of novel biological targets. nih.govmdpi.com This diversification holds the promise of developing therapies for a wider spectrum of diseases and addressing unmet medical needs.

One such novel target is histone lysine-specific demethylase 1 (LSD1), an epigenetic modulator implicated in cancer. nih.govresearchgate.net Through drug repurposing strategies, erlotinib, an EGFR inhibitor with a quinazoline core, was identified as a weak LSD1 inhibitor. Subsequent medicinal chemistry efforts led to the development of an erlotinib analog, compound 5k, with significantly enhanced inhibitory activity against LSD1 (IC50 = 0.69 μM) and high water solubility. researchgate.net

Another area of exploration is the targeting of bacterial enzymes. Novel hybrid compounds combining the quinazolin-4(3H)-one nucleus with hydrazone or 4-formylpyrazole moieties have been designed as potent antimicrobial agents that target the DNA gyrase enzyme in bacteria. mdpi.com Several of these compounds have shown potent inhibition of E. coli DNA gyrase with IC50 values in the low micromolar range. mdpi.com

Furthermore, quinazoline derivatives are being investigated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial for DNA repair and a promising target in cancer therapy. nih.govnih.gov

Integration of Advanced Computational Design Principles

Modern drug discovery heavily relies on advanced computational tools to rationalize drug-target interactions and guide the design of more effective molecules. In the development of this compound derivatives, computational design principles, particularly molecular docking, are being increasingly integrated into the research workflow. researchgate.netrsc.org

Molecular docking simulations are used to predict the binding affinity and orientation of a ligand within the active site of a target protein. This information is invaluable for understanding the molecular basis of a compound's activity and for designing new derivatives with improved binding characteristics. rsc.org For example, in the design of novel quinazolinone hydrazide derivatives as EGFR inhibitors, molecular docking was used to analyze the interaction of the designed compounds with the EGFR kinase domain. researchgate.net

Similarly, in the development of antimicrobial agents targeting DNA gyrase, molecular docking studies were performed to determine the binding modes of quinazolinone-hydrazone derivatives within the enzyme's active site. mdpi.comrsc.org These studies revealed that the acid hydrazide core could effectively interact with key amino acid residues, providing a rationale for their observed antimicrobial activity. rsc.org In silico multi-target approaches have also been utilized to assess the potential of quinoline and quinazoline alkaloids as inhibitors for various diseases. mdpi.com

Strategies for Overcoming Resistance Mechanisms (if applicable)

A significant challenge in cancer therapy is the development of drug resistance, where cancer cells no longer respond to a previously effective treatment. researchgate.netnih.gov In the context of EGFR inhibitors, resistance often arises from secondary mutations in the EGFR gene, such as the T790M mutation. mdpi.com A key research focus is therefore the development of new generations of inhibitors that can overcome these resistance mechanisms.

One strategy is the design of irreversible inhibitors that form a covalent bond with the target protein, leading to a more sustained inhibition. Afatinib, an FDA-approved quinazoline derivative, is an example of an irreversible inhibitor of both HER2 and EGFR kinases that has shown activity against tyrosine kinases that have become resistant to first-generation inhibitors like gefitinib and erlotinib. wikipedia.org

Another approach involves designing compounds that are effective against both wild-type and mutant forms of the target. Researchers have synthesized novel anilinoquinazoline derivatives with modifications at the C-4 and C-6 positions of the quinazoline ring that show potent activity against cell lines with EGFR mutations, including the L858R/T790M double mutation. mdpi.com The combination of different pharmacophores through molecular hybridization is also being explored as a strategy to overcome drug resistance. rsc.org

Potential for Combination Research with Existing Therapeutic Modalities

Combining different therapeutic agents is a cornerstone of modern medicine, particularly in cancer treatment. This approach can lead to synergistic effects, where the combined effect of the drugs is greater than the sum of their individual effects, and can also help to overcome or delay the onset of drug resistance. The diverse biological activities of this compound derivatives make them promising candidates for combination research with existing therapeutic modalities.

The development of multi-target quinazoline derivatives is, in essence, a form of intramolecular combination therapy. rsc.org By hitting multiple targets simultaneously, these compounds can disrupt cancer cell signaling networks more effectively than single-target agents.

Furthermore, quinazoline-based compounds could potentially be used in combination with established chemotherapeutic agents or targeted therapies. For example, a potent LSD1 inhibitor derived from a quinazoline scaffold could be combined with other epigenetic drugs or with cytotoxic agents to enhance antitumor activity. Similarly, quinazoline derivatives that inhibit DNA repair mechanisms, such as PARP inhibitors, could be used to sensitize tumors to DNA-damaging agents like radiation or certain types of chemotherapy.

Directions for Advanced Preclinical In Vivo Models (non-human)

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard tool for evaluating the in vivo antitumor activity of new compounds. For instance, the efficacy of the novel LSD1 inhibitor, compound 5k, was demonstrated in an MGC-803 xenograft mouse model, where it led to a significant reduction in tumor size. nih.govresearchgate.net Similarly, another quinazoline derivative, compound 18, also showed significant in vivo antitumor effects in a mouse model without causing obvious toxicity. researchgate.net

Future research could utilize more sophisticated preclinical models to better predict clinical outcomes. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, can better recapitulate the heterogeneity and biology of human tumors. Genetically engineered mouse models (GEMMs) that develop spontaneous tumors driven by specific genetic alterations can also provide valuable insights into the efficacy of targeted agents in a more physiologically relevant context. These advanced models will be instrumental in guiding the clinical development of promising this compound derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N'-(4-quinazolinyl)acetohydrazide and its derivatives?

- Methodology :

- Route 1 : Condensation of 4-quinazolinyl hydrazine with acetylating agents (e.g., acetyl chloride) under reflux in ethanol or THF, monitored by TLC .

- Route 2 : Cyclization of substituted benzoic acid hydrazides with phosphorus oxychloride (POCl₃) at 120°C to form oxadiazole derivatives, as demonstrated for structurally similar compounds .

- Characterization : Use NMR (¹H, ¹³C), IR, and mass spectrometry to confirm structural integrity. For example, ¹H NMR peaks for the hydrazide NH group typically appear at δ 9.2–9.5 ppm .

Q. How are acetohydrazide derivatives characterized for purity and structural confirmation?

- Analytical Workflow :

- Spectral Analysis : ¹H NMR (DMSO-d₆) resolves aromatic protons (δ 7.0–8.6 ppm) and hydrazide NH signals (δ 9.0–11.0 ppm). IR confirms C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches .

- Chromatography : HPLC with C18 columns (methanol/water mobile phase) assesses purity (>95% required for biological assays) .

Q. What in vitro assays are used to screen this compound for antimicrobial activity?

- Experimental Design :

- MIC Determination : Broth microdilution against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) pathogens, with ciprofloxacin as a positive control .

- Enzyme Inhibition : Assay inhibition of bacterial BioA (biotin biosynthesis pathway) using MALDI-TOF to monitor substrate depletion .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the quinazoline ring) influence bioactivity?

- Structure-Activity Relationship (SAR) Insights :

- Electron-Withdrawing Groups : 4-Nitro or 4-chloro substituents enhance antimicrobial potency by increasing electrophilicity at the hydrazide moiety (e.g., IC₅₀ = 6.84 µM for 4-methylbenzylidene derivatives vs. 18.7 µM for 4-chloro analogs) .

- Steric Effects : Bulky substituents (e.g., naphthalene) improve stability but may reduce solubility, requiring co-solvents like DMSO in assays .

Q. How can computational methods resolve contradictions in experimental IC₅₀ values?

- Case Study : Discrepancies in α-glucosidase inhibition data (e.g., Compound 228: IC₅₀ = 6.10 ± 0.8 µM vs. Compound 198: 18.7 ± 0.7 µM) :

- DFT Calculations : Compare frontier molecular orbitals (HOMO-LUMO gaps) to assess electron donor/acceptor capacity. Lower gaps correlate with higher activity .

- MD Simulations : Analyze ligand-protein stability (RMSD < 2.0 Å over 100 ns) to validate binding modes .

Q. What strategies mitigate instability of this compound in physiological conditions?

- Approaches :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.